molecular formula C11H18ClNO2 B027185 2,5-Dimethoxy-4-methylphenethylamine hydrochloride CAS No. 25505-65-1

2,5-Dimethoxy-4-methylphenethylamine hydrochloride

Cat. No. B027185
CAS RN: 25505-65-1
M. Wt: 231.72 g/mol
InChI Key: UIPCUUZBUOLEMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2,5-Dimethoxy-4-methylphenethylamine hydrochloride and its analogs often involves reductive amination of substituted phenoxyacetones with substituted phenylethylamines. This process yields moderate to good results, with the structures being characterized by various spectroscopic methods such as ¹H NMR, IR, and HRMS. Compounds with specific substitutions on the aromatic rings have been designed to block hydroxylation or extend the duration of activity, showing significant biological activities (Xi et al., 2011).

Molecular Structure Analysis

The molecular structure of 2,5-Dimethoxy-4-methylphenethylamine hydrochloride is characterized by the presence of methoxy groups at the 2nd and 5th positions and a methyl group at the 4th position on the phenethylamine backbone. This structural configuration contributes to its distinct chemical behavior and interactions. The detailed structural analysis can be achieved through advanced spectroscopic techniques, aiding in understanding its molecular geometry and electronic configuration.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including N-acetylation, deamination followed by reduction or oxidation, and O-demethylation. The metabolites formed through these pathways exhibit diverse chemical properties and biological activities. The metabolism pathways and the chemical stability of this compound play a crucial role in its chemical reactions and overall properties (Wink et al., 2014).

Scientific Research Applications

  • Chromatographic Identification : Genest and Hughes (1968) developed chromatographic methods for the sub-microgram detection of 4-methyl-2,5-dimethoxy-alpha-methylphenethylamine and related drugs, providing a method for identifying new hallucinogens (Genest & Hughes, 1968).

  • Forensic Applications : Wink et al. (2014) demonstrated that 2C-P, a hallucinogenic designer drug, has detectable metabolites in urine, making it useful for proving intake in clinical or forensic cases (Wink et al., 2014). Additionally, Theobald and Maurer (2006) described a systematic toxicological analysis procedure using full-scan GC/MS that can detect the designer drug 2,5-dimethoxy-4-methyl-beta-phenethylamine (2C-D) in rat urine, potentially proving its intake in human urine (Theobald & Maurer, 2006).

  • Metabolic Pathways : Kanamori et al. (2007) discovered the major metabolic pathways of 2,5-dimethoxy-4-propylthiophenethylamine in rats, including sulfoxidation, sulfone formation, and hydroxylation of the propyl side chain (Kanamori et al., 2007).

  • Pharmaceutical Potential : Chen Zira (2015) noted that phenethylamines new-type drug molecules show promising potential for pharmaceutical applications due to their unique structures, spectral properties, and thermodynamic properties (Chen Zira, 2015).

  • Neurotoxicity Studies : Asanuma et al. (2020) found that "2C series" phenethylamines show higher neurotoxicity than MDMA or METH, with apoptotic morphological changes observed at lower concentrations (Asanuma et al., 2020).

  • Internal Standards in Assays : Xu and Chen (2006) discussed the use of deuterium-labeled phenethylamine derivatives as internal standards in gas chromatography-mass spectrometry assays (Xu & Chen, 2006).

Safety And Hazards

2C-D is classified as Acute Tox. 3 Oral - STOT SE 3 . It is also classified as Acute Tox. 4 Oral - STOT SE 3 .

Future Directions

As a certified reference solution, 2,5-Dimethoxy-4-methylphenethylamine hydrochloride is suitable as a starting material for calibrators or controls in phenethylamine testing methods by GC/MS or LC/MS for applications in clinical toxicology, forensic analysis, or urine drug testing .

properties

IUPAC Name

2-(2,5-dimethoxy-4-methylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-8-6-11(14-3)9(4-5-12)7-10(8)13-2;/h6-7H,4-5,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPCUUZBUOLEMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)CCN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180193
Record name Phenethylamine, 2,5-dimethoxy-4-methyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethoxy-4-methylphenethylamine hydrochloride

CAS RN

25505-65-1
Record name 4-Methyl-2,5-dimethoxyphenethylamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25505-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethoxy-4-methylphenethylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025505651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenethylamine, 2,5-dimethoxy-4-methyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25505-65-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2C-D HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WKL2T9A2H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethoxy-4-methylphenethylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
2,5-Dimethoxy-4-methylphenethylamine hydrochloride
Reactant of Route 3
2,5-Dimethoxy-4-methylphenethylamine hydrochloride
Reactant of Route 4
2,5-Dimethoxy-4-methylphenethylamine hydrochloride
Reactant of Route 5
2,5-Dimethoxy-4-methylphenethylamine hydrochloride
Reactant of Route 6
Reactant of Route 6
2,5-Dimethoxy-4-methylphenethylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.